molecular formula C13H15N5O3S B2936251 (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone CAS No. 2034429-84-8

(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone

Cat. No.: B2936251
CAS No.: 2034429-84-8
M. Wt: 321.36
InChI Key: LOCZSPGLNJVHMX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and identifying the products formed in the reaction .


Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, may also be analyzed .

Scientific Research Applications

Synthesis and Structure Analysis

  • A study by Wang et al. (2015) involved synthesizing a series of novel N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups, which include compounds similar to the one . This research contributes to understanding the structural and chemical properties of such compounds (Wang et al., 2015).

Biological Activity

  • Research has shown that compounds similar to (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone exhibit favorable herbicidal and insecticidal activities. This indicates potential applications in agriculture and pest control (Wang et al., 2015).

Organocatalysis

  • A study by Ghosal et al. (2016) on an imidazole-based zwitterionic-salt demonstrates the compound's efficiency as an organocatalyst for aziridine ring-opening, which could be relevant for similar compounds. This has implications in organic synthesis and pharmaceutical manufacturing (Ghosal et al., 2016).

Synthetic Applications in Medicinal Chemistry

  • Compounds containing imidazole derivatives, similar to the compound , have been synthesized and evaluated for potential antiulcer activities, indicating their relevance in the development of new medicinal therapies (Starrett et al., 1989).

Chemical Modification for Enhanced Activity

  • There are studies, such as the one by Sendai et al. (1985), focusing on the chemical modification of related compounds to improve their antibacterial activity. This highlights the potential for this compound to be modified for enhanced therapeutic effects (Sendai et al., 1985).

Neuroprotective Activities

  • Though not directly related to the exact compound, studies on compounds with similar structures have explored their neuroprotective activities, suggesting potential research avenues for the compound (Ghaffari et al., 2014).

Safety and Hazards

Information on the compound’s toxicity, flammability, and environmental impact is important for ensuring safe handling and disposal .

Future Directions

This could involve proposing further studies to fully understand the compound’s properties or potential applications. It could also involve suggesting modifications to the compound’s structure to improve its properties .

Properties

IUPAC Name

[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(5-methylpyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3S/c1-9-5-16-11(6-15-9)12(19)18-7-10(8-18)22(20,21)13-14-3-4-17(13)2/h3-6,10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCZSPGLNJVHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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